molecular formula C18H15N5O4S B5372545 4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE

4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B5372545
M. Wt: 397.4 g/mol
InChI Key: OBPIXZWOIURTTG-LZCJLJQNSA-N
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Description

4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a pyrimidinyl group attached to a benzene sulfonamide backbone.

Properties

IUPAC Name

4-amino-N-[4-[(E)-2-(4-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-14-4-9-17(10-5-14)28(26,27)22-18-20-12-11-15(21-18)6-1-13-2-7-16(8-3-13)23(24)25/h1-12H,19H2,(H,20,21,22)/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIXZWOIURTTG-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Synthesis of the pyrimidinyl intermediate: This step involves the formation of the pyrimidine ring through cyclization reactions.

    Coupling reactions: The nitrophenyl and pyrimidinyl intermediates are then coupled with the benzene sulfonamide backbone using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: The compound can bind to and inhibit the activity of specific enzymes involved in critical biological processes.

    Interacting with DNA: The compound can intercalate into DNA, disrupting its structure and function.

    Modulating signaling pathways: The compound can affect various signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

4-AMINO-N-{4-[(1E)-2-(4-NITROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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